molecular formula C23H28BN3O3 B13928360 N-[(4-methoxyphenyl)methyl]-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridin-7-amine

N-[(4-methoxyphenyl)methyl]-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridin-7-amine

Cat. No.: B13928360
M. Wt: 405.3 g/mol
InChI Key: AYWKDVJPSCUQLP-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridin-7-amine is a complex organic compound that features a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridin-7-amine typically involves the formation of the boronic ester group through reactions with boronic acids or boronate esters. The reaction conditions often include the use of solvents like hexane and petroleum ether, and the process may involve crystallization techniques to purify the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridin-7-amine can undergo various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: Reduction reactions can convert certain functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic ester group would yield boronic acids, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridin-7-amine involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity and catalytic properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness

N-[(4-methoxyphenyl)methyl]-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridin-7-amine is unique due to its specific structural features, such as the presence of the naphthyridine ring and the methoxyphenyl group.

Properties

Molecular Formula

C23H28BN3O3

Molecular Weight

405.3 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridin-7-amine

InChI

InChI=1S/C23H28BN3O3/c1-22(2)23(3,4)30-24(29-22)18-11-17-13-26-21(12-20(17)25-14-18)27(5)15-16-7-9-19(28-6)10-8-16/h7-14H,15H2,1-6H3

InChI Key

AYWKDVJPSCUQLP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CN=C(C=C3N=C2)N(C)CC4=CC=C(C=C4)OC

Origin of Product

United States

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